beta-Cyclodextrin Perbenzoate
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Overview
Description
Beta-Cyclodextrin Perbenzoate is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Cyclodextrin Perbenzoate can be synthesized through the perbenzoylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Beta-Cyclodextrin Perbenzoate undergoes various chemical reactions, including:
Oxidation: The perbenzoate groups can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the perbenzoate groups back to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can regenerate the parent beta-cyclodextrin.
Scientific Research Applications
Beta-Cyclodextrin Perbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and polymerizations.
Biology: It can form inclusion complexes with biomolecules, enhancing their solubility and stability for use in biochemical assays.
Medicine: It is explored as a drug delivery vehicle, improving the bioavailability and controlled release of therapeutic agents.
Industry: It is used in the formulation of cosmetics and personal care products to enhance the stability and efficacy of active ingredients.
Mechanism of Action
The mechanism of action of beta-Cyclodextrin Perbenzoate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin moiety encapsulates the guest molecule, while the perbenzoate groups enhance the solubility and stability of the complex. This inclusion complexation can protect the guest molecule from degradation, enhance its solubility, and facilitate its controlled release.
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin Perbenzoate: Composed of six glucose units, it has a smaller cavity size compared to beta-Cyclodextrin Perbenzoate.
Gamma-Cyclodextrin Perbenzoate: Composed of eight glucose units, it has a larger cavity size compared to this compound.
Hydroxypropyl Beta-Cyclodextrin: A derivative with hydroxypropyl groups, it has enhanced solubility compared to this compound.
Uniqueness
This compound is unique due to its balanced cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. Its perbenzoate groups further enhance the solubility and stability of these complexes, making it a versatile compound for various applications.
Properties
Molecular Formula |
C189H154O56 |
---|---|
Molecular Weight |
3321 g/mol |
IUPAC Name |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |
InChI |
InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2 |
InChI Key |
OPGCGZFLDYWLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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